2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride
Overview
Description
Molecular Structure Analysis
The compound’s molecular structure consists of a benzenesulfonyl chloride group (SO~2~Cl) attached to a 2-methoxy-5-(trifluoromethyl)benzene ring. The trifluoromethyl group (CF~3~) and methoxy group (OCH~3~) contribute to its overall structure .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis Processes
2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride is involved in the synthesis of various organic compounds. Kim et al. (1992) describe a method for synthesizing several benzenesulfonyl and arylmethanesulfonyl chlorides, highlighting the role of functionalized sulfides in these processes (Kim, Ko, & Kim, 1992). Additionally, Robertson and Rossal (1971) discuss the solvolysis of benzenesulfonyl chlorides, including derivatives like 2-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride, which are significant in understanding reaction kinetics and mechanisms (Robertson & Rossal, 1971).
Fluorescence Labelling
Tsuruta, Date, and Kohashi (1990) explored the use of phthalimidylbenzenesulphonyl chlorides, including 2-methoxy-5-(trifluoromethyl)benzenesulphonyl chloride, as fluorescent derivatization reagents for amines and amino acids. This application is particularly relevant in high-performance liquid chromatography (HPLC) for analytical purposes (Tsuruta, Date, & Kohashi, 1990).
Chemical Building Block
The compound is also used as a key building block in organic synthesis. Meckler and Herr (2012) describe the large-scale preparation of 2-(methansulfonyl)benzenesulfonyl chloride, indicating the importance of such compounds in drug synthesis (Meckler & Herr, 2012).
Antibacterial Agents Synthesis
Abbasi et al. (2019) synthesized a new series of benzenesulfonamides using 2-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride. These compounds demonstrated antibacterial properties, especially against Escherichia coli (Abbasi et al., 2019).
Material Science Applications
Kubo et al. (2005) incorporated compounds like 2-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride into silica to create composite materials, showcasing its utility in advanced materials science (Kubo et al., 2005).
Cross-Coupling Reactions
Deschamps et al. (2007) utilized similar compounds in the study of palladium(II) complexes in Suzuki and Sonogashira cross-coupling reactions, indicating its relevance in complex organic synthesis processes (Deschamps, Goff, Ricard, & Floch, 2007).
Safety And Hazards
properties
IUPAC Name |
2-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O3S/c1-15-6-3-2-5(8(10,11)12)4-7(6)16(9,13)14/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOADGGLIGJXFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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